molecular formula C21H26ClNO2 B13795793 gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride CAS No. 78219-47-3

gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride

Cat. No.: B13795793
CAS No.: 78219-47-3
M. Wt: 359.9 g/mol
InChI Key: RUWAWIUBAKPZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride is a benzoic acid ester derivative with a 2-phenylpiperidine moiety linked via a propyl chain.

Properties

CAS No.

78219-47-3

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

3-(2-phenylpiperidin-1-yl)propyl benzoate;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c23-21(19-12-5-2-6-13-19)24-17-9-16-22-15-8-7-14-20(22)18-10-3-1-4-11-18;/h1-6,10-13,20H,7-9,14-17H2;1H

InChI Key

RUWAWIUBAKPZPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride typically involves the reaction of 2-phenylpiperidine with propyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperidine derivatives .

Scientific Research Applications

Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key Structural Differences:
  • Metycaine (gamma-(2-methylpiperidino)propyl benzoate hydrochloride): Methyl group at the piperidine 2-position. Known for low systemic toxicity (comparable to procaine) and rapid onset of action .
  • Gamma-(3-methylpiperidino)propyl benzoate hydrochloride: Methyl substitution at the piperidine 3-position. Stereochemical differences may reduce binding affinity to sodium channels compared to 2-substituted derivatives .
  • Gamma-benzylmethylaminopropyl benzoate hydrochloride: Benzylmethylamino group replaces piperidine, likely enhancing metabolic stability but reducing aqueous solubility .
Pharmacological Data (Inferred from Analogs):
Compound Substituent Toxicity (vs. Procaine) Lipophilicity (LogP)* Key Application
Gamma-(2-phenylpiperidino)propyl 2-phenylpiperidine Unknown ~3.2 (estimated) Local anesthetic (hypothetical)
Metycaine 2-methylpiperidine Similar 2.8 Local anesthetic
3-(1-Ethyl-2-piperidyl)propyl 1-ethyl-2-piperidyl Higher (estimated) 3.5 Experimental anesthetic
Propyl p-aminobenzoate (NSC-23516) p-aminobenzoate Lower 1.9 Topical anesthetic

*LogP values estimated using molecular modeling or analog data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.